6,7,8,9-tetrahydro-Pyrido[1,2-a]indole
Overview
Description
“6,7,8,9-tetrahydro-Pyrido[1,2-a]indole” is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da .
Synthesis Analysis
The synthesis of pyrido[1,2-a]indoles has been a subject of research in recent years due to its presence in many organic compounds such as natural products, pharmaceuticals, and materials . The synthesis of pyrido[1,2-a]indoles can be divided into two parts, which concern accesses to this skeleton using or not metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” is complex and can be found in the ChemSpider database .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 332.3±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.2±3.0 kJ/mol and a flash point of 154.8±19.3 °C . The compound has a molar refractivity of 54.2±0.5 cm3 .Scientific Research Applications
Photophysical Properties
A study by Catalán (2010) explored the photophysical properties of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole, finding two distinct fluorescence emissions in a specific temperature range. This compound, when dissolved in 2-methylbutane, showed unique fluorescence properties due to the presence of doubly hydrogen-bonded dimers, contributing to a better understanding of its photophysical behavior (Catalán, 2010).
Chemical Synthesis
Blache et al. (1999) described the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-9-ones from arylenaminones. This process includes both a radical route through a photochemical reaction and a catalytic route involving an arylpalladium complex, highlighting innovative approaches to synthesizing this compound (Blache et al., 1999).
Stereochemistry Analysis
Crabb and Mitchell (1971) conducted a study to understand the stereochemistry of related compounds, including 1,6,7,12b-Tetrahydro-2H,4H-[1,2] oxazino[3′,4′:1,2]-pyrido[3,4-b]indole. Their research provides insights into the conformational aspects of these compounds, which is essential for understanding their chemical and physical properties (Crabb & Mitchell, 1971).
Novel Synthesis Routes
Rogness et al. (2012) reported on the development of new methods for synthesizing pyrido[1,2-a]indoles, which are important in medicinal and pharmaceutical research. Their approach starts from accessible 2-substituted pyridines and aryne precursors, indicating progress in the efficient synthesis of these compounds (Rogness et al., 2012).
Pharmacological Research
A 2010 review by Ivashchenko et al. surveyed methods for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles and examined their broad spectrum of pharmacological activities. This highlights the compound's relevance in medicinal chemistry and its potential applications in developing new drugs (Ivashchenko et al., 2010).
Properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[1,2-a]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,9H,3-4,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBUJTDHWAVEMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC3=CC=CC=C32)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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